![molecular formula C13H14ClN3O B507427 N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 514817-94-8](/img/structure/B507427.png)
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Description
“N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a carboxamide group (-CONH2), a methyl group (-CH3), and a phenyl group that is further substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of various functional groups and the aromatic pyrazole ring. These groups would likely have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis
This compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The pyrazole ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins involved in plant defense responses .
Mode of Action
It’s suggested that similar compounds may interfere with photosynthesis . They inhibit the fixation of labeled carbon dioxide in plant leaves, suggesting a potential disruption in the photosynthetic process .
Biochemical Pathways
Related compounds have been shown to induce the expression of disease resistance genes pr1, pr2, and pr5 in arabidopsis thaliana .
Result of Action
Similar compounds have been shown to provide long-lasting resistance in arabidopsis thaliana by promoting the accumulation of lignin, cellulose, and pectin .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-5-10(6-12(8)14)15-13(18)11-7-17(3)16-9(11)2/h4-7H,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDVIJMMZULLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide |
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